molecular formula C9H7Cl2F3 B1390649 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-55-3

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene

Cat. No. B1390649
M. Wt: 243.05 g/mol
InChI Key: XITDEMGBNBNGIE-UHFFFAOYSA-N
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Description

“1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene” is an organic compound with the CAS Number: 1099597-55-3 . It has a molecular weight of 243.06 and its IUPAC name is 1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene .


Molecular Structure Analysis

The molecular formula of “1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene” is C9H7Cl2F3 . The InChI code for this compound is 1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2 .


Physical And Chemical Properties Analysis

“1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene” is a compound with a molecular weight of 243.06 .

Scientific Research Applications

Mass-Analyzed Threshold Ionization Spectroscopy

  • Krüger et al. (2015) conducted a study using mass-analyzed threshold ionization (MATI) spectroscopy on halogenated benzenes, including 1,3-dichloro-2-fluorobenzene, providing insights into their ionic properties in the electronic ground state. This technique is crucial for understanding the ionization energies and vibrational modes of such compounds, aiding in the development of advanced spectroscopic applications (Krüger et al., 2015).

Molecular Dynamics and Crystal Lattice Studies

  • Domínguez et al. (2002) explored the dynamics of molecular structures similar to 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene. Their research on molecular "compasses" and "gyroscopes" in crystal lattices provides valuable insights into the rotational dynamics of molecular structures in solid-state forms (Domínguez et al., 2002).

Ionic Liquid Structure Analysis

  • Deetlefs et al. (2005) investigated the structure of liquid mixtures containing compounds structurally similar to 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene. Their findings on how the presence of benzene alters the ionic liquid structure are significant for applications in chemistry and materials science (Deetlefs et al., 2005).

Synthesis and Chemical Reactions

  • Research by Hu et al. (2008) on the synthesis of compounds involving similar structural elements to 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene provides insights into the chemical reactivity and potential applications of these compounds in various synthetic processes (Hu et al., 2008).
  • Elliott (1979) described the synthesis of high molecular weight polymers using monomers related to 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene. This research is pivotal for understanding the polymerization processes of similar compounds (Elliott, 1979).

Safety And Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDEMGBNBNGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Noël, V Hessel, F Gallucci - 2015 - tue.elsevierpure.com
The use of fluorine in drugs can improve its properties, like the bioavailability, metabolic stability and many other properties. This strives the pharmaceutical industry to produce these …
Number of citations: 0 tue.elsevierpure.com

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